molecular formula C14H33N7 B14389438 N,N''-Bis(6-aminohexyl)triimidodicarbonic diamide CAS No. 89932-56-9

N,N''-Bis(6-aminohexyl)triimidodicarbonic diamide

Cat. No.: B14389438
CAS No.: 89932-56-9
M. Wt: 299.46 g/mol
InChI Key: UFWSZJBMYZRDLT-UHFFFAOYSA-N
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Description

N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple amino groups and a triimidodicarbonic core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide typically involves the reaction of hexamethylene diamine with triimidodicarbonic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus pentoxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to the inhibition or activation of enzymatic activity. This interaction is facilitated by the presence of multiple amino groups that can participate in nucleophilic attacks on electrophilic centers of target molecules .

Comparison with Similar Compounds

Uniqueness: N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide is unique due to its triimidodicarbonic core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are required .

Properties

CAS No.

89932-56-9

Molecular Formula

C14H33N7

Molecular Weight

299.46 g/mol

IUPAC Name

1,2-bis(6-aminohexyl)-1-carbamimidoylguanidine

InChI

InChI=1S/C14H33N7/c15-9-5-1-3-7-11-20-14(19)21(13(17)18)12-8-4-2-6-10-16/h1-12,15-16H2,(H3,17,18)(H2,19,20)

InChI Key

UFWSZJBMYZRDLT-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=C(N)N(CCCCCCN)C(=N)N)CCN

Origin of Product

United States

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